molecular formula C14H17ClN4O2S B2697803 2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one CAS No. 2411289-89-7

2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one

Cat. No. B2697803
CAS RN: 2411289-89-7
M. Wt: 340.83
InChI Key: OPBPWMDERFEKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, and a piperazine ring . The thiophene and oxadiazole rings are well-known pharmacophores, which are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

properties

IUPAC Name

2-chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-10(15)14(20)19-6-4-18(5-7-19)9-12-16-13(21-17-12)11-3-2-8-22-11/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBPWMDERFEKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NOC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.